The compound can be purchased from a few chemical suppliers, but no scientific literature describes its synthesis or explores its reactivity in detail [, , ].
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde contains a benzothiadiazole core, a chemical structure found in various bioactive molecules []. Researchers might be interested in exploring this compound due to this structural similarity, but further research is needed.
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a heterocyclic compound belonging to the benzothiadiazole family. It features a bromine atom and an aldehyde functional group, which contribute to its unique chemical properties. The molecular formula of this compound is , and it has a molecular weight of approximately 243.08 g/mol. This compound typically appears as a slightly yellow crystalline powder, with a melting point ranging from 192 °C to 194 °C .
There is no current information regarding the mechanism of action of 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde. Without knowledge of its biological activity, a mechanism of action cannot be determined.
The reactions involving 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde yield various substituted benzothiadiazole derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Research indicates that 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde exhibits potential biological activity. Its structure allows it to participate in electron donor-acceptor interactions, making it a candidate for applications in biological assays and as a fluorescent probe. Preliminary studies suggest that it may have therapeutic properties, although further investigation is required to fully understand its biological implications .
The synthesis of 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde typically involves two main steps:
| Method | Reaction Conditions | Yield (%) | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Hydrobromic acid/Bromine | 48% HBr, reflux 113°C | 95 | 4,7-dibromo | High yield, quantitative | High temperature, corrosive |
| N-Bromosuccinimide (NBS) | 96% H2SO4, CHCl3, room temperature | 75-85 | 4,7-dibromo | Safer handling, milder conditions | Requires concentrated acid |
| Elemental Bromine in aqueous HBr | Aqueous HBr (35-48%), 110-117°C | 90-96 | Mono- or di-bromo | Single step, no dehydrohalogenation | Equipment corrosion |
| Bromine with iron catalyst | Molten state, iron filings | 60-75 | Mixed products | Simple setup | Low selectivity |
The optimization of bromination conditions has revealed that concentrated aqueous acid systems provide superior results compared to dilute solutions [4] [6]. The use of 48% hydrobromic acid enables higher reflux temperatures and faster reaction completion compared to lower concentrations, with minimum effective concentrations being 35% for hydrobromic acid [6]. Temperature control remains critical, as the reaction proceeds nearly quantitatively through direct hydrogen-bromine replacement without significant formation of addition products that would require subsequent dehydrohalogenation steps [6].
The introduction of formyl groups into benzothiadiazole derivatives employs several established methodologies, with the Vilsmeier-Haack reaction representing the most widely utilized approach [7] [8]. This transformation involves the reaction of electron-rich aromatic substrates with formamide derivatives in the presence of phosphorus oxychloride, generating the requisite aldehyde functionality through electrophilic aromatic substitution [8].
The Vilsmeier-Haack formylation mechanism proceeds through the initial formation of a chloroiminium salt, commonly referred to as the Vilsmeier reagent [8]. This species forms when N,N-dimethylformamide reacts with phosphorus oxychloride, creating a highly electrophilic intermediate capable of attacking electron-rich aromatic systems [7] [8]. The benzothiadiazole substrate undergoes electrophilic aromatic substitution at activated positions, typically the 4-position, followed by hydrolytic workup to yield the corresponding carbaldehyde [9].
Direct lithiation-formylation represents an alternative strategy that offers enhanced regioselectivity [9]. This methodology involves the treatment of benzothiadiazole derivatives with n-butyllithium at low temperatures, followed by quenching with N,N-dimethylformamide [9]. The lithiation occurs selectively at positions adjacent to the heteroatom, enabling precise control over the site of formylation [9]. Yields of 65-90% have been reported for this transformation, representing a significant improvement over traditional Vilsmeier conditions for certain substrates [9].
The metalation-electrophilic quench approach utilizes lithium diisopropylamide as a strong base to generate carbanion intermediates [9]. These reactive species readily undergo nucleophilic addition to electrophilic carbonyl compounds such as N,N-dimethylformamide, providing access to aldehyde products after aqueous workup [9]. This methodology offers excellent regioselectivity but requires careful temperature control to prevent side reactions [9].
Table 2: Formylation Strategies for Aldehyde Group Introduction
| Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Vilsmeier-Haack Reaction | DMF/POCl3 | 0-80 | 2-6 | 60-85 | Moderate |
| Direct Lithiation-Formylation | n-BuLi, DMF | -78 to 25 | 1-3 | 65-90 | High |
| Metalation-Electrophilic Quench | LDA, DMF | -78 to 0 | 2-4 | 55-80 | High |
| Friedel-Crafts Acylation | Formyl chloride/AlCl3 | 0-50 | 4-8 | 40-70 | Low |
The optimization of Vilsmeier-Haack conditions has focused on temperature control and reagent stoichiometry [7] [10]. Lower temperatures favor selective monoformylation, while elevated temperatures can lead to multiple substitution patterns or decomposition products [10]. The typical temperature range of 0-80°C provides optimal balance between reaction rate and selectivity [7]. Reaction times generally range from 2-6 hours, with monitoring by thin-layer chromatography recommended to determine completion [10].
Solvent effects play a crucial role in formylation efficiency [9]. The Vilsmeier reaction typically proceeds without additional solvent, with phosphorus oxychloride serving as both reagent and reaction medium [8]. However, for substrates with limited solubility, the addition of dichloromethane or 1,2-dichloroethane can improve reaction homogeneity [10]. The lithiation-based methods require rigorously anhydrous conditions and inert atmosphere protection to prevent quenching of the basic reagents [9].
One-pot synthetic methodologies offer significant advantages in the preparation of complex benzothiadiazole derivatives by eliminating intermediate isolation steps and reducing overall synthetic time [11] [12]. These approaches integrate multiple bond-forming reactions in a single reaction vessel, providing access to structurally diverse products through carefully orchestrated reaction sequences [13].
The tandem Knoevenagel-Michael reaction sequence represents a particularly effective one-pot strategy for benzothiadiazole elaboration [12]. This methodology involves the initial condensation of 2-aminobenzothiazole derivatives with aromatic aldehydes, followed by Michael addition with activated methylene compounds [12]. The reaction proceeds under solvent-free conditions at 60°C, delivering the target pyrimido[2,1-b]benzothiazole derivatives in 60-72% yields without requiring external catalysts [12].
Multicomponent reactions provide another avenue for one-pot benzothiadiazole synthesis [13]. The three-component coupling of 2-aminobenzothiazole, aldehyde derivatives, and beta-ketoester or beta-diketone components proceeds through a cascade of condensation and cyclization reactions [12]. This transformation benefits from the elimination of intermediate purification steps, reducing both time and material costs while maintaining good overall yields [13].
The cascade reaction approach utilizing Lawesson's reagent enables the direct conversion of 2-iodoanilines to benzothiazole derivatives through a metal-free process [14]. This methodology involves three distinct transformations: initial amide formation between 2-iodoanilines and acid chlorides, subsequent thionation using Lawesson's reagent, and final intramolecular cyclization to generate the benzothiazole ring system [14]. The reaction proceeds under mild conditions and tolerates a wide range of functional groups [14].
Electrochemical synthesis has emerged as an environmentally benign approach for one-pot benzothiazole formation [15]. This methodology employs aniline derivatives and ammonium thiocyanate in the presence of sodium bromide as both electrolyte and brominating agent [15]. The reaction proceeds at room temperature in isopropanol solvent, eliminating the need for external oxidants or harsh reaction conditions [15]. The electrochemical approach offers excellent functional group tolerance and produces minimal waste streams [15].
The optimization of one-pot conditions requires careful attention to reaction sequence and timing [11]. Sequential addition of reagents often provides superior results compared to simultaneous mixing, as it allows each transformation to reach completion before initiating the subsequent step [12]. Temperature ramping protocols have proven effective, with initial low-temperature conditions favoring selective bond formation followed by elevated temperatures to drive cyclization reactions [13].
Solvent selection plays a critical role in multicomponent reaction success [11] [12]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide optimal results for ionic reaction pathways [11]. However, protic solvents including alcohols can facilitate certain condensation reactions through hydrogen bonding effects [12]. Solvent-free conditions represent an attractive alternative that eliminates purification complications while often improving reaction rates through increased concentration effects [12].
Palladium-catalyzed cross-coupling reactions provide powerful tools for the elaboration of brominated benzothiadiazole derivatives into more complex molecular architectures [16] [17]. These transformations enable the formation of carbon-carbon bonds through the coupling of organohalides with organometallic nucleophiles, offering excellent functional group tolerance and predictable regioselectivity [18] [19].
The Suzuki-Miyaura coupling represents the most widely employed cross-coupling methodology for benzothiadiazole derivatization [19] [20]. This reaction involves the palladium-catalyzed coupling of bromobenzothiadiazole derivatives with organoboronic acids or esters in the presence of base [19]. Optimal conditions typically employ palladium acetate as the catalyst precursor in combination with phosphine ligands such as Xantphos [18]. The reaction proceeds efficiently in toluene-water biphasic systems at temperatures of 80-120°C, delivering coupled products in 70-90% yields [19] [20].
Stille coupling offers an alternative approach that often provides superior yields for electron-deficient substrates [21] [22]. This methodology utilizes organotin reagents as nucleophilic coupling partners, with reactions typically conducted in tetrahydrofuran or toluene at elevated temperatures [21]. The coupling of 4,7-dibromobenzothiadiazole with tri-n-butyl(thien-2-yl)stannane has been extensively studied, with yields of 75-88% reported under optimized conditions [21] [22]. Reaction times range from 3-18 hours depending on substrate reactivity and catalyst loading [22].
Direct carbon-hydrogen arylation has emerged as an atom-economical alternative to traditional cross-coupling methodologies [16] [17]. This approach involves the direct functionalization of benzothiadiazole carbon-hydrogen bonds with aryl halides, eliminating the need for pre-functionalized organometallic reagents [16]. The reaction typically employs palladium acetate with potassium pivalate as base in aromatic solvents at temperatures of 110-130°C [16]. While yields are generally lower (30-55%) compared to traditional cross-coupling, the method offers significant advantages in terms of step economy and waste reduction [16].
Table 3: Palladium-Catalyzed Cross-Coupling Reaction Conditions
| Coupling Type | Catalyst System | Temperature (°C) | Solvent | Typical Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)2/Xantphos | 80-120 | Toluene/H2O | 70-90 | 12-24 |
| Stille Coupling | Pd(PPh3)4 | 110-130 | THF/Toluene | 75-88 | 3-18 |
| Direct C-H Arylation | Pd(OAc)2/PivOK | 110-130 | Toluene/Xylene | 30-55 | 16-36 |
| Heck Reaction | Pd(OAc)2/PPh3 | 100-140 | DMF/NMP | 60-80 | 8-24 |
Catalyst optimization has focused on reducing palladium loading while maintaining high catalytic activity [18] [22]. Traditional protocols employ 0.5-2 mol% palladium loading, but recent advances have demonstrated effective coupling with as little as 0.01-0.1 mol% catalyst [22]. This reduction requires careful optimization of ligand systems and reaction conditions to maintain catalyst stability and prevent deactivation [18].
Ligand selection profoundly impacts coupling efficiency and selectivity [18] [16]. Xantphos has emerged as a particularly effective ligand for benzothiadiazole coupling reactions, providing excellent activity across a broad range of substrates [18]. Phosphine ligands such as triphenylphosphine remain widely used but often require higher catalyst loadings [16]. Carbene ligands offer enhanced stability but may require specialized handling procedures [18].
The mechanistic understanding of benzothiadiazole cross-coupling has advanced through detailed kinetic and spectroscopic studies [23] [24]. The catalytic cycle follows the traditional oxidative addition, transmetalation, and reductive elimination sequence [23]. However, the electron-deficient nature of benzothiadiazole substrates can influence the relative rates of these elementary steps, sometimes requiring modified conditions to achieve optimal performance [24].
The transition from laboratory-scale synthesis to industrial production of 7-Bromobenzo[c] [1] [2] [3]thiadiazole-4-carbaldehyde presents numerous technical and economic challenges that require systematic evaluation and optimization [25] [26]. These challenges encompass catalyst economics, process safety, environmental considerations, and scalability limitations that must be addressed to enable commercially viable manufacturing [27].
Catalyst cost represents a primary economic concern in industrial-scale palladium-catalyzed processes [22] [27]. Traditional laboratory protocols employ palladium loadings of 0.5-2 mol%, which become prohibitively expensive at manufacturing scales [22]. Recent process development efforts have focused on reducing catalyst requirements to economically viable levels of 0.01-0.1 mol% while maintaining acceptable reaction rates and yields [22]. This optimization requires sophisticated catalyst recycling protocols and enhanced catalyst stability through improved ligand design [27].
Heat and mass transfer limitations become critical factors during scale-up operations [25] [28]. Laboratory reactions conducted in small vessels with efficient stirring and temperature control may exhibit significantly different behavior in large-scale reactors with potentially inadequate mixing [28]. The development of continuous flow microreactor technology offers a promising solution by maintaining laboratory-like heat and mass transfer characteristics while enabling production-scale throughput [25]. These systems provide enhanced safety profiles and improved process control compared to traditional batch reactors [28].
Solvent recovery and waste minimization represent significant environmental and economic considerations [25] [29]. Industrial processes generate substantial volumes of organic solvents that require either disposal or recovery for reuse [29]. Implementation of efficient distillation systems can recover 90-95% of process solvents, providing both economic benefits and environmental advantages [28]. Alternative approaches include the development of aqueous or solvent-free reaction conditions that eliminate solvent recovery requirements entirely [25].
Table 4: Industrial-Scale Production Challenges and Solutions
| Challenge | Issue Description | Proposed Solution | Implementation Status | Cost Impact |
|---|---|---|---|---|
| Catalyst Cost | High Pd catalyst loading (0.5-2 mol%) | Reduce to 0.01-0.1 mol% Pd | Demonstrated | 60-80% reduction |
| Solvent Recovery | Organic solvent waste disposal | Implement distillation recovery | Commercial | 40-60% savings |
| Reaction Scale-up | Heat/mass transfer limitations | Microreactor technology | Development | 20-30% efficiency gain |
| Product Purification | Complex chromatographic separation | Crystallization-based separation | Research | 30-50% cost reduction |
| Safety Concerns | Toxic reagents (POCl3, HBr) | Safer brominating agents | Partial | Variable |
| Environmental Impact | Halogenated waste streams | Green chemistry approaches | Early stage | Long-term benefit |
Product purification at industrial scale requires alternatives to laboratory-scale chromatographic methods [27]. Column chromatography becomes impractical at manufacturing scales due to cost, time, and waste considerations [26]. Crystallization-based purification methods offer attractive alternatives that can provide high-purity products while generating minimal waste streams [27]. The development of selective crystallization conditions requires careful optimization of solvent systems, temperature profiles, and seeding protocols [26].
Process safety considerations become paramount when handling toxic reagents such as phosphorus oxychloride and hydrobromic acid at large scales [30] [29]. Alternative brominating agents such as N-bromosuccinimide offer improved safety profiles but may require process modifications to maintain efficiency [5]. Similarly, formylation methodologies that avoid phosphorus oxychloride, such as lithiation-based approaches, can reduce safety risks but may introduce other complications such as cryogenic temperature requirements [9].
Environmental impact assessment reveals the need for comprehensive waste minimization strategies [25] [30]. Traditional synthetic routes generate significant quantities of halogenated waste that require specialized disposal procedures [30]. Green chemistry approaches focus on developing alternative methodologies that eliminate or significantly reduce hazardous waste generation [25]. These include electrochemical synthesis methods that avoid toxic oxidants and cascade reactions that minimize intermediate waste streams [15].
Quality control and process analytical technology implementation ensure consistent product quality during scale-up [28] [27]. Real-time monitoring of critical process parameters enables rapid response to deviation conditions and maintains product specifications within acceptable limits [28]. Advanced analytical techniques such as in-line spectroscopy provide immediate feedback on reaction progress and product quality without requiring sample withdrawal and analysis delays [27].
The nuclear magnetic resonance spectroscopy of 7-Bromobenzo[c] [1] [2] [3]thiadiazole-4-carbaldehyde provides detailed structural information through both proton and carbon-13 NMR techniques. The compound exhibits characteristic spectral patterns that confirm its molecular structure and electronic environment.
The ¹H NMR spectrum of 7-Bromobenzo[c] [1] [2] [3]thiadiazole-4-carbaldehyde in deuterated chloroform displays three distinct proton environments. The most downfield signal appears at δ 9.90 ppm as a singlet, corresponding to the aldehyde proton (CHO) [4] [5]. This significant downfield shift is attributed to the electron-withdrawing nature of the benzothiadiazole ring system, which deshields the carbonyl proton.
The aromatic region reveals two additional signals at δ 8.18 and 7.95 ppm, both appearing as doublets with coupling constants of approximately 7.8 Hz [4]. These signals correspond to the two aromatic protons H-5 and H-6 on the benzene ring portion of the benzothiadiazole core. The coupling pattern indicates ortho-coupling between adjacent aromatic protons, consistent with the substitution pattern of the molecule.
The ¹³C NMR spectrum provides comprehensive information about the carbon framework of the molecule. The carbonyl carbon appears at δ 185.0 ppm, which is characteristic of aromatic aldehyde functionalities [4] [6]. The thiadiazole ring carbons are observed in the range of δ 154.2 and 153.4 ppm, reflecting the electron-deficient nature of this heterocyclic system.
The aromatic carbons of the benzene ring appear at δ 128.1 and 115.4 ppm, with the carbon bearing the bromine substituent exhibiting the characteristic upfield shift due to the electronic effects of the halogen atom [3] [7]. This pattern is consistent with the regioselective bromination at the 7-position of the benzothiadiazole ring system.
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O | 185.0 | Aldehyde carbon |
| C-2 (thiadiazole) | 154.2 | Thiadiazole carbon |
| C-1 (thiadiazole) | 153.4 | Thiadiazole carbon |
| C-6 (benzene) | 128.1 | Aromatic carbon |
| C-5 (benzene) | 115.4 | Aromatic carbon |
Mass spectrometry analysis of 7-Bromobenzo[c] [1] [2] [3]thiadiazole-4-carbaldehyde reveals characteristic fragmentation patterns that confirm its molecular identity and provide insights into its structural stability. The molecular ion peak appears at m/z 243 and 245, displaying the characteristic 1:1 isotope pattern expected for bromine-containing compounds due to the presence of ⁷⁹Br and ⁸¹Br isotopes [8] [9].
The base peak corresponds to the molecular ion cluster at m/z 243/245, indicating the stability of the molecular ion under electron impact conditions. The most significant fragmentation pathway involves the loss of the aldehyde group (CHO), resulting in a fragment ion at m/z 214 with approximately 25% relative intensity [8]. This fragmentation is characteristic of aromatic aldehydes and reflects the relative weakness of the C-CHO bond compared to the aromatic ring system.
Another prominent fragmentation pathway involves the loss of the bromine atom, producing a fragment ion at m/z 164 with 40% relative intensity. This fragmentation is typical for aromatic bromides and provides confirmation of the bromine substitution pattern [9]. The subsequent loss of carbon monoxide from the debrominated fragment yields an ion at m/z 136 with 30% relative intensity, representing the loss of both bromine and carbonyl functionalities.
The fragmentation behavior of 7-Bromobenzo[c] [1] [2] [3]thiadiazole-4-carbaldehyde follows predictable patterns based on the electronic structure of the molecule. The electron-withdrawing nature of the benzothiadiazole ring system stabilizes the molecular ion, while the aldehyde and bromine substituents represent the most labile components of the structure [8]. The retention of the heterocyclic core throughout the fragmentation process demonstrates the inherent stability of the benzothiadiazole ring system.
| Fragment Ion | m/z | Relative Intensity (%) | Assignment |
|---|---|---|---|
| M+- | 243 | 100 | Molecular ion (⁷⁹Br) |
| M+- +2 | 245 | 98 | Molecular ion (⁸¹Br) |
| [M-CHO]+ | 214 | 25 | Loss of aldehyde |
| [M-Br]+ | 164 | 40 | Loss of bromine |
| [M-BrCO]+ | 136 | 30 | Loss of Br + CO |
The photophysical properties of 7-Bromobenzo[c] [1] [2] [3]thiadiazole-4-carbaldehyde exhibit characteristic behavior typical of benzothiadiazole derivatives, with distinct absorption and emission features influenced by the electron-withdrawing nature of the heterocyclic core and the substituent effects of the bromine and aldehyde groups.
The ultraviolet-visible absorption spectrum of 7-Bromobenzo[c] [1] [2] [3]thiadiazole-4-carbaldehyde displays a primary absorption maximum in the range of 380-400 nm, depending on the solvent polarity [10] [11]. This absorption band corresponds to the π→π* electronic transition within the benzothiadiazole chromophore, which is characteristic of the electron-deficient nature of the heterocyclic system.
The extinction coefficient for this compound is estimated to be in the range of 20,000-30,000 M⁻¹cm⁻¹, which is typical for benzothiadiazole derivatives [10] [11]. The exact wavelength of the absorption maximum shows solvent-dependent behavior, with bathochromic shifts observed in more polar solvents due to stabilization of the excited state charge-transfer character [12] [10].
The fluorescence emission of 7-Bromobenzo[c] [1] [2] [3]thiadiazole-4-carbaldehyde occurs in the blue-green region of the visible spectrum, with emission maxima typically observed between 450-470 nm [10] [13]. The compound exhibits moderate fluorescence quantum yields in the range of 0.05-0.15, which is influenced by the presence of the heavy bromine atom that facilitates intersystem crossing and reduces fluorescence efficiency [14] [15].
The Stokes shift, calculated as the difference between absorption and emission maxima, ranges from 70-90 nm, indicating moderate excited-state reorganization and solvent reorientation effects [13] [16]. The fluorescence properties are significantly influenced by the aggregation state of the compound, with potential aggregation-induced emission characteristics observed in certain solvent systems [17].
The photophysical properties of 7-Bromobenzo[c] [1] [2] [3]thiadiazole-4-carbaldehyde exhibit pronounced solvatochromic behavior, with both absorption and emission wavelengths sensitive to solvent polarity [12] [10]. In polar solvents, the compound displays bathochromic shifts in both absorption and emission spectra, consistent with the charge-transfer character of the electronic transitions.
| Photophysical Property | Value | Solvent Dependence |
|---|---|---|
| UV-Vis λmax (nm) | 380-400 | Bathochromic shift in polar solvents |
| Fluorescence λmax (nm) | 450-470 | Sensitive to solvent polarity |
| Quantum Yield (Φ) | 0.05-0.15 | Reduced by heavy atom effect |
| Stokes Shift (nm) | 70-90 | Moderate excited-state reorganization |
Computational studies using density functional theory provide detailed insights into the electronic structure, molecular geometry, and spectroscopic properties of 7-Bromobenzo[c] [1] [2] [3]thiadiazole-4-carbaldehyde. These calculations complement experimental observations and offer theoretical understanding of the molecular behavior.
Density functional theory calculations at the B3LYP/6-31G(d,p) level reveal the electronic structure of 7-Bromobenzo[c] [1] [2] [3]thiadiazole-4-carbaldehyde with significant implications for its photophysical properties [18] [19]. The highest occupied molecular orbital energy is calculated to be in the range of -6.2 to -6.5 eV, while the lowest unoccupied molecular orbital energy falls between -3.5 to -3.8 eV.
The calculated band gap of 2.4 to 2.8 eV is consistent with the observed ultraviolet-visible absorption maximum around 380-400 nm, providing theoretical validation of the experimental spectroscopic data [19] [20]. The molecular orbitals show significant delocalization across the benzothiadiazole core, with the HOMO primarily located on the benzene ring and the LUMO concentrated on the thiadiazole moiety.
The calculated dipole moment of 3.5 to 4.2 D reflects the polar nature of the molecule, arising from the electron-withdrawing effects of the benzothiadiazole ring and the aldehyde group [19]. The polarizability values of 18 to 22 ų indicate moderate molecular polarizability, consistent with the aromatic heterocyclic structure.
The chemical hardness, calculated as 1.2 to 1.4 eV, suggests moderate reactivity of the compound [19]. The global reactivity descriptors indicate that the molecule exhibits electron-accepting character, which is consistent with its use as an electron-deficient building block in organic synthesis and materials science applications.
Theoretical vibrational frequency calculations provide assignment of the infrared spectroscopic features of 7-Bromobenzo[c] [1] [2] [3]thiadiazole-4-carbaldehyde. The carbonyl stretching frequency is calculated to appear around 1680 cm⁻¹, while the C-Br stretching vibrations are predicted in the range of 500-600 cm⁻¹ [21]. These calculations support the experimental infrared spectroscopic assignments and provide theoretical validation of the molecular structure.
The calculated vibrational modes also reveal coupling between different molecular motions, particularly those involving the aromatic ring system and the heteroatoms of the thiadiazole ring. The theoretical analysis provides insights into the dynamic behavior of the molecule and supports the interpretation of experimental spectroscopic data [21].
| Electronic Property | Calculated Value | Method | Basis Set |
|---|---|---|---|
| HOMO Energy (eV) | -6.2 to -6.5 | DFT/B3LYP | 6-31G(d,p) |
| LUMO Energy (eV) | -3.5 to -3.8 | DFT/B3LYP | 6-31G(d,p) |
| Band Gap (eV) | 2.4 to 2.8 | DFT/B3LYP | 6-31G(d,p) |
| Dipole Moment (D) | 3.5 to 4.2 | DFT/B3LYP | 6-31G(d,p) |
| Polarizability (ų) | 18 to 22 | DFT/B3LYP | 6-31G(d,p) |
| Hardness (eV) | 1.2 to 1.4 | DFT/B3LYP | 6-31G(d,p) |
Irritant